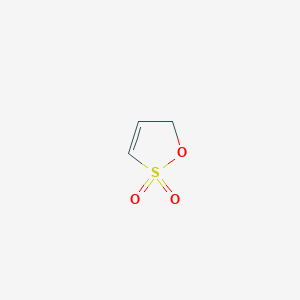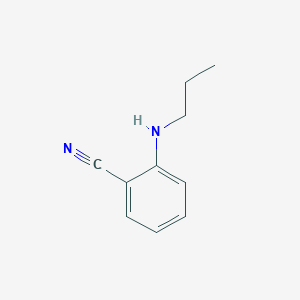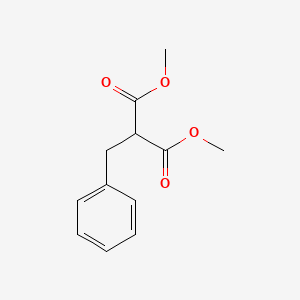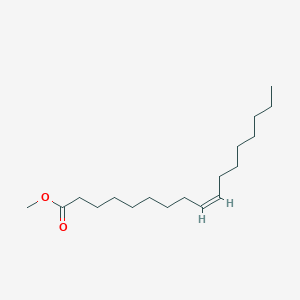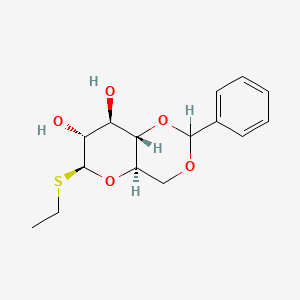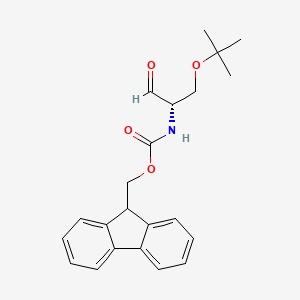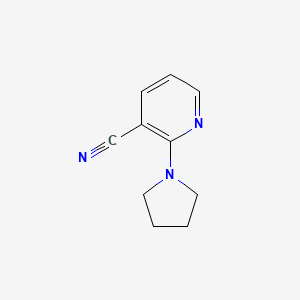
2-(Pyrrolidin-1-yl)nicotinonitrile
Descripción general
Descripción
2-(Pyrrolidin-1-yl)nicotinonitrile is an organic compound with the molecular formula C10H11N3. It is characterized by the presence of a pyrrolidine ring attached to a nicotinonitrile moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)nicotinonitrile typically involves the reaction of pyrrolidine with 3-cyano-2-fluoropyridine. This reaction can be carried out under mild conditions, often in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran . The reaction proceeds through nucleophilic substitution, where the pyrrolidine ring attacks the cyano group of the 3-cyano-2-fluoropyridine, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyrrolidin-1-yl)nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The pyrrolidine ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are often performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms like primary amines.
Substitution: Substituted derivatives with various functional groups attached to the pyrrolidine ring.
Aplicaciones Científicas De Investigación
2-(Pyrrolidin-1-yl)nicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Mecanismo De Acción
The mechanism of action of 2-(Pyrrolidin-1-yl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit or activate signaling pathways involved in cell proliferation, apoptosis, or inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle that serves as a precursor for many biologically active compounds.
Nicotinonitrile: A nitrile derivative of nicotinic acid, used in the synthesis of various organic compounds.
Pyrrolidinone: A lactam derivative of pyrrolidine, known for its biological activities and applications in medicinal chemistry.
Uniqueness
2-(Pyrrolidin-1-yl)nicotinonitrile is unique due to the combination of the pyrrolidine ring and nicotinonitrile moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activities further enhance its significance in scientific research .
Propiedades
IUPAC Name |
2-pyrrolidin-1-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-8-9-4-3-5-12-10(9)13-6-1-2-7-13/h3-5H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRCNCKRRFUYAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424696 | |
| Record name | 3-Cyano-2-pyrrolidinopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59025-38-6 | |
| Record name | 2-(1-Pyrrolidinyl)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59025-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyano-2-pyrrolidinopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 2-(Pyrrolidin-1-yl)nicotinonitrile derivatives interact with their biological targets, and what are the downstream effects of this interaction?
A1: Research indicates that certain this compound derivatives act as inhibitors of specific kinases, including IKKε, TBK1, and SIK2. [] These kinases play crucial roles in regulating inflammatory responses and cell survival. For instance, IKKε and TBK1 are involved in activating interferon regulatory factors (IRF3 and IRF7), which are critical for initiating interferon responses. [] SIK2, on the other hand, modulates macrophage signaling pathways, influencing the balance between inflammatory and anti-inflammatory cytokines. [] By inhibiting these kinases, this compound derivatives could potentially modulate inflammatory processes and potentially treat diseases like rheumatoid arthritis, inflammatory bowel disease, and lupus. []
Q2: What are the structural characteristics of this compound derivatives?
A2: The core structure of these compounds consists of a nicotinonitrile ring substituted at the 2-position with a pyrrolidine ring. [, , ] Further substitutions on the nicotinonitrile ring can significantly influence the compound's activity and properties. For example, studies have investigated derivatives with phenyl and 4-chlorophenyl groups at the 6-position, as well as 4-(dimethylamino)phenyl and 4-methoxyphenyl groups at the 4-position. [, , ] These modifications alter the molecule's shape, polarity, and electronic distribution, potentially impacting its binding affinity to target proteins.
Q3: What insights can computational chemistry and modeling provide into the structure-activity relationship (SAR) of this compound derivatives?
A3: Computational methods like molecular docking and pharmacophore modeling can help predict the binding modes and interactions of these compounds with their target kinases. [] By analyzing the structural features that contribute to potent and selective inhibition, researchers can design and optimize new derivatives with improved pharmacological profiles. QSAR models, which correlate molecular descriptors with biological activity, can further guide the optimization process by identifying key structural determinants of potency, selectivity, and pharmacokinetic properties.
Q4: What are the implications of the observed C—H⋯N hydrogen bonding in the crystal structure of 6-(4-Chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)nicotinonitrile for its biological activity?
A4: The crystal structure analysis of 6-(4-Chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)nicotinonitrile revealed intermolecular C—H⋯N hydrogen bonds, leading to the formation of hydrogen-bonded molecular chains. [] These interactions could be crucial for the compound's packing in the solid state and might influence its solubility and dissolution rate, which are important factors for bioavailability. Further investigations are needed to understand if these specific intermolecular interactions play a role in the compound's binding to its biological targets.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Pyrazolo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B1366675.png)
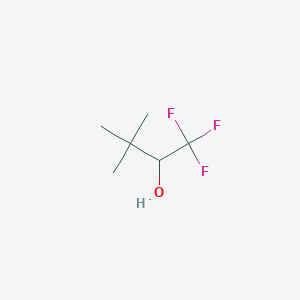
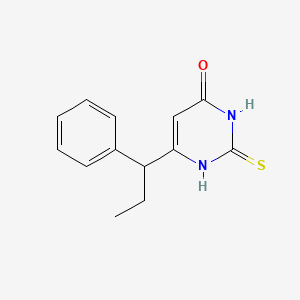
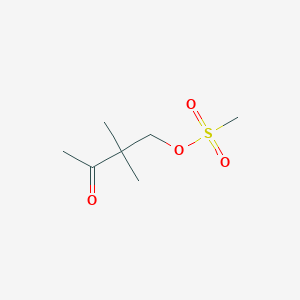
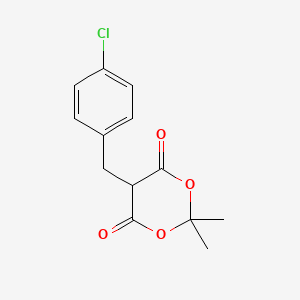
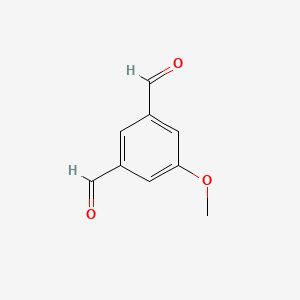
![1-[3-(Trimethylsilyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1366691.png)

